N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine
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Description
“N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine” is a chemical compound with the molecular formula C14H15ClN2 . Its average mass is 246.735 Da and its monoisotopic mass is 246.092377 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups (NH2), one of which is substituted with a benzyl group (C6H5CH2-) and the other with a methyl group (CH3-). Additionally, one of the hydrogen atoms on the benzene ring is substituted with a chlorine atom .Physical and Chemical Properties Analysis
The compound is stored sealed in dry conditions at 2-8°C . The boiling point and other physical and chemical properties were not specified in the search results.Scientific Research Applications
Parabens in Aquatic Environments
One study reviewed the occurrence, fate, and behavior of parabens, including benzyl derivatives, in aquatic environments. Parabens, used as preservatives in various products, can act as weak endocrine disruptors. Their ubiquity in surface water and sediments highlights the environmental impact of such compounds, leading to a continuous introduction into aquatic systems. This research underscores the importance of understanding the environmental fate of chemical preservatives and their potential analogs, such as N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine, in water treatment and pollution studies (Haman et al., 2015).
Quinoxaline and Analogues
Another study focused on quinoxaline and its analogs, emphasizing their application in dyes, pharmaceuticals, and antibiotics. The research highlighted synthetic routes and the antitumoral properties of quinoxaline compounds. Given the structural complexity and reactivity of compounds like this compound, insights from this study could be relevant for exploring its pharmaceutical applications and synthetic pathways (Pareek and Kishor, 2015).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) was reviewed, focusing on by-products, biotoxicity, and degradation pathways. AOPs are significant for treating recalcitrant compounds in water, highlighting a potential area of research for this compound in environmental chemistry and pollution mitigation (Qutob et al., 2022).
Synthetic Approaches in Chemistry
Research on synthetic approaches to 6H-benzo[c]chromen-6-ones reviewed the importance of such core structures in secondary metabolites and pharmacology. This study's focus on synthetic procedures and structural importance in pharmacological applications can provide valuable insights into the synthetic utility and potential pharmacological relevance of this compound (Mazimba, 2016).
Properties
IUPAC Name |
2-N-benzyl-3-chloro-2-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-17(10-11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIPCKWHQGAVKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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